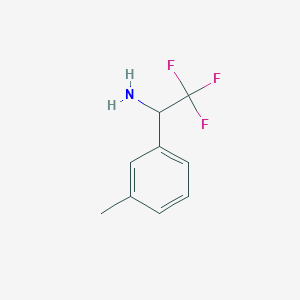

2,2,2-Trifluoro-1-(M-tolyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGCTIFPDCHTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(m-tolyl)ethanamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(m-tolyl)ethanamine is a chiral fluorinated amine that holds significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) at the α-position to the amino group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers working with this and similar compounds.

The strategic placement of the trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and alter the basicity of the amine, thereby influencing its interaction with biological targets. The meta-tolyl substituent provides a specific steric and electronic profile that can be exploited for optimizing molecular interactions.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data for its enantiomers and related compounds, we can compile a set of predicted and known properties.

Key Physical and Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 886368-58-7 | [1] |

| Molecular Formula | C9H10F3N | [2] |

| Molecular Weight | 189.18 g/mol | [1][2] |

| (S)-Enantiomer CAS | 1212984-61-6 | [2] |

| (R)-Enantiomer CAS | 1213181-62-4 | [3] |

Predicted Physical Properties of the (S)-Enantiomer

| Property | Predicted Value | Source |

| Boiling Point | 218.3 ± 40.0 °C | [2] |

| Density | 1.187 ± 0.06 g/cm³ | [2] |

| pKa | 6.22 ± 0.10 | [2] |

It is crucial to note that the boiling point, density, and pKa values are predicted and should be confirmed experimentally. The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the basicity of the amine compared to its non-fluorinated analog, 1-(m-tolyl)ethanamine.

Solubility and Storage

-

Solubility : While specific solubility data is scarce, similar amines are generally soluble in organic solvents such as methanol, ethanol, dichloromethane, and chloroform. The hydrochloride salt of related compounds is often soluble in water.[4]

-

Storage : It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] For long-term stability, storage at 2-8°C is advised.[1]

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of the trifluoromethyl group, the amino group, and the aromatic ring.

Caption: Chemical structure and key reactive sites of this compound.

Key Aspects of Reactivity

-

Nucleophilicity of the Amino Group : The primary amine is a key site for nucleophilic reactions, such as acylation, alkylation, and formation of imines. The electron-withdrawing effect of the adjacent trifluoromethyl group reduces the nucleophilicity of the nitrogen atom compared to non-fluorinated benzylic amines.

-

Benzylic Position : The C-H bond at the benzylic position (Cα) is activated by the adjacent aromatic ring.

-

Influence of the Trifluoromethyl Group : The CF3 group significantly impacts the molecule's electronic properties. Its strong inductive effect lowers the pKa of the amine, making it less basic. This can be advantageous in drug design to modulate interactions with physiological targets and to reduce potential off-target effects associated with highly basic amines.

-

Aromatic Ring : The tolyl ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and trifluoroethylamino groups.

Synthesis of Chiral α-Trifluoromethylamines

The enantioselective synthesis of chiral α-trifluoromethylamines is a topic of considerable research interest. Several synthetic strategies have been developed, often involving the asymmetric reduction of trifluoromethyl ketones or the nucleophilic trifluoromethylation of imines.[5]

One common approach involves the asymmetric hydrogenation of a corresponding trifluoromethylketimine precursor.

Caption: A general synthetic workflow for chiral α-trifluoromethylamines.

Recent advances have also focused on the use of 2,2,2-trifluoroethylamine as a building block for the synthesis of more complex chiral amines.[6][7][8] These methods often employ transition-metal catalysis to achieve high yields and enantioselectivities.[6][7][8]

Experimental Protocol: Chiral Purity Determination by ¹H NMR Spectroscopy

The determination of enantiomeric purity is critical for the development of chiral compounds. A common and effective method is the use of chiral derivatizing agents (CDAs) in conjunction with ¹H NMR spectroscopy.[9][10] The reaction of a racemic amine with an enantiomerically pure CDA produces a mixture of diastereomers, which are distinguishable by NMR.

Principle

The reaction of (±)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), results in the formation of two diastereomeric amides. These diastereomers will exhibit distinct chemical shifts for certain protons in the ¹H NMR spectrum, allowing for their quantification.

Materials

-

This compound (sample of unknown enantiomeric excess)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

-

Anhydrous deuterated chloroform (CDCl3)

-

Triethylamine (Et3N) or pyridine (as a base)

-

NMR tubes

-

Standard laboratory glassware

Procedure

-

Sample Preparation :

-

In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl3.

-

Add a slight excess (approximately 1.1 equivalents) of triethylamine or pyridine to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

-

Derivatization :

-

To the stirred solution, slowly add a slight excess (approximately 1.1 equivalents) of Mosher's acid chloride.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up :

-

Once the reaction is complete, the reaction mixture can be directly analyzed by NMR. For cleaner spectra, a simple work-up can be performed by passing the solution through a small plug of silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove any excess reagents and the triethylamine hydrochloride salt.

-

Evaporate the solvent under reduced pressure.

-

-

NMR Analysis :

-

Data Interpretation :

-

Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter, such as the methoxy protons of the Mosher's reagent or the benzylic proton of the amine, are often good candidates.

-

Integrate the areas of these two signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.

-

The enantiomeric excess (ee) can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.

-

Caption: Workflow for determining enantiomeric purity via NMR spectroscopy.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. While comprehensive experimental data on its physical properties remains to be fully elucidated, this guide provides a solid foundation based on predicted values and the known chemistry of related compounds. The synthetic strategies and analytical protocols outlined herein offer practical guidance for researchers and scientists working with this and other chiral α-trifluoromethylamines. As the interest in fluorinated molecules continues to grow, a deeper understanding of the properties and reactivity of compounds like this compound will be essential for the advancement of chemical and pharmaceutical sciences.

References

- 1. 886368-58-7|this compound|BLD Pharm [bldpharm.com]

- 2. (S)-2,2,2-TRIFLUORO-1-M-TOLYL-ETHYLAMINE | 1212984-61-6 [amp.chemicalbook.com]

- 3. 1213181-62-4 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-(3-METHYLPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organomation.com [organomation.com]

A-Z Guide to Spectroscopic Analysis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine

Introduction: The Structural and Chemical Context

2,2,2-Trifluoro-1-(m-tolyl)ethanamine (C9H10F3N, Mol. Wt.: 189.18 g/mol ) is a chiral amine featuring a trifluoromethyl group, which imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity when incorporated into pharmaceutical candidates. Accurate characterization is paramount for quality control, reaction monitoring, and regulatory submission. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear (¹H, ¹³C, and ¹⁹F) approach is essential for complete characterization. The presence of a chiral center alpha to the trifluoromethyl group introduces magnetic inequivalence, which can provide rich structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methine, amine, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic (4H) | 7.0 - 7.4 | Multiplet (m) | - | Protons on the m-substituted benzene ring will exhibit complex splitting patterns due to varying ortho, meta, and para couplings. |

| Methine (CH-N) | ~4.5 | Quartet of doublets (qd) or multiplet | ³JHF ≈ 7-8 Hz, ³JHH ≈ 7-8 Hz | The methine proton is coupled to the three fluorine atoms (quartet) and the two amine protons (triplet, if exchange is slow) or appears as a broad signal. The exact multiplicity can be complex. |

| Methyl (CH₃) | ~2.35 | Singlet (s) | - | The methyl group on the tolyl ring is a singlet as it has no adjacent protons to couple with. |

| Amine (NH₂) | 1.5 - 3.0 (variable) | Broad singlet (br s) | - | Amine protons often undergo rapid chemical exchange, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the influence of the highly electronegative fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CF₃ | ~125 | Quartet (q) | ¹JCF ≈ 280-290 Hz | The trifluoromethyl carbon shows a strong one-bond coupling to the three fluorine atoms, resulting in a distinct quartet. |

| CH-N | ~60 | Quartet (q) | ²JCF ≈ 30-35 Hz | The methine carbon experiences a two-bond coupling to the fluorine atoms. |

| Aromatic (quaternary, C-CH) | ~138 | Singlet (s) | - | Standard chemical shift for a substituted aromatic carbon. |

| Aromatic (quaternary, C-CH₃) | ~139 | Singlet (s) | - | Standard chemical shift for a substituted aromatic carbon. |

| Aromatic (CH) | 125 - 130 | Multiple singlets | - | Four distinct signals are expected for the four aromatic CH carbons. |

| Methyl (CH₃) | ~21 | Singlet (s) | - | Typical chemical shift for a tolyl methyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1][2]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CF₃ | -70 to -75 | Doublet (d) | ³JHF ≈ 7-8 Hz | The three equivalent fluorine atoms are coupled to the single methine proton, resulting in a doublet. The chemical shift is characteristic for a CF₃ group adjacent to a chiral center.[1][3] |

NMR Experimental Protocol

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of ~16 ppm, centered around 6 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of ~240 ppm, centered around 120 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-coupled experiment to observe the doublet. A proton-decoupled spectrum can also be acquired for confirmation, which would show a singlet.

-

Set an appropriate spectral width based on the predicted chemical shift.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying key functional groups within the molecule. The C-F bonds, in particular, give rise to very strong and characteristic absorptions.[4]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3400 | Medium, two bands | Characteristic for a primary amine (-NH₂).[5] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Typical for C(sp²)-H bonds in the tolyl ring. |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to weak | For the methyl and methine C-H bonds. |

| Aromatic C=C Bending | 1600 & 1475 | Medium | Characteristic skeletal vibrations of the benzene ring. |

| N-H Bending | 1550 - 1650 | Medium | Scissoring vibration of the primary amine.[5] |

| C-F Stretch | 1100 - 1350 | Strong, multiple bands | The C-F stretching vibrations of the CF₃ group are very intense and often appear as a complex set of bands.[4][6][7] |

| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Strong | The pattern of these bands can help confirm the meta-substitution pattern of the aromatic ring. |

IR Spectroscopy Experimental Protocol

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of a solid) directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For benzylamine-type structures, characteristic fragmentation pathways are well-documented.[8][9][10]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 189. A clear molecular ion peak is expected.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable cleavage is expected to be the loss of the trifluoromethyl radical (•CF₃, mass 69) to form a stable iminium cation. This would result in a base peak at m/z 120 ([M - CF₃]⁺).

-

Loss of Ammonia: While less common as the initial step for benzylamines compared to benzylic cleavage, loss of ammonia (NH₃, mass 17) from the molecular ion could occur, leading to a fragment at m/z 172.[8][11]

-

Tolyl Cation: A fragment corresponding to the tolyl cation ([C₇H₇]⁺) at m/z 91 is also highly probable, arising from further fragmentation.

-

Mass Spectrometry Experimental Protocol

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject 1 µL of the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.

-

-

MS Detection:

-

The mass spectrometer will scan a mass range of m/z 40-400.

-

The standard EI energy is 70 eV.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to identify the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. The following workflow illustrates this integrated approach.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By correlating the predicted NMR, IR, and MS data with the molecule's distinct structural features—the m-tolyl ring, the chiral benzylic amine center, and the electron-withdrawing trifluoromethyl group—researchers can confidently identify and characterize this important chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific rigor.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Potent and Selective BRAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a pivotal therapeutic agent in the field of oncology. While the query specified CAS number 886368-58-7, authoritative chemical and pharmacological databases consistently identify the clinically significant BRAF inhibitor, Dabrafenib, with CAS number 1195765-45-7 (free base) and 1195768-06-9 (mesylate salt). This guide will focus on Dabrafenib, delving into its chemical structure, physicochemical properties, mechanism of action, and its role in targeted cancer therapy. We will explore the causality behind its design and the experimental protocols used to validate its function, providing a robust resource for professionals in drug development.

Chemical Identity and Physicochemical Properties

Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine protein kinases.[1][2] Its development marked a significant advancement in precision medicine, particularly for cancers harboring specific mutations in the BRAF gene.

Structure and Identification

-

IUPAC Name: N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[3][4]

-

CAS Numbers:

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Dabrafenib was optimized to possess favorable properties for oral bioavailability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1][3][4] |

| Molecular Weight | 519.56 g/mol | [1][2][5] |

| Appearance | White to off-white solid powder | [5] |

| Solubility | Soluble in DMSO (≥22 mg/mL), slightly soluble in Methanol and Ethanol.[3][9][10] | |

| Purity | Typically ≥98% for research use | [3][10] |

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The rationale behind Dabrafenib's development lies in its ability to selectively inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is a cornerstone of cell proliferation, differentiation, and survival.

The Role of BRAF in Cellular Signaling

The RAF kinases (ARAF, BRAF, CRAF) are central components of the MAPK pathway. Upon activation by upstream RAS proteins, RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, driving cell growth.

Selective Inhibition of Mutant BRAF

Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor proliferation.[5] Dabrafenib is specifically designed to target this mutated form of the kinase.

-

Expertise in Action: The design of Dabrafenib as an ATP-competitive inhibitor was a strategic choice. By competing with endogenous ATP for the kinase's binding site, it effectively blocks the phosphorylation cascade. Its high selectivity for BRAF V600E over wild-type BRAF and other kinases minimizes off-target effects, a critical consideration in drug development to enhance the therapeutic window.

The following diagram illustrates Dabrafenib's point of intervention in the MAPK pathway.

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant.

Kinase Selectivity Profile

The trustworthiness of a targeted inhibitor is defined by its selectivity. Dabrafenib exhibits remarkable potency against the BRAF V600E mutant while showing significantly less activity against wild-type BRAF and other kinases.[11]

| Kinase Target | IC₅₀ (nM) | Source(s) |

| BRAF V600E | 0.6 - 0.8 | [2][10] |

| BRAF V600K | 0.5 | [10] |

| BRAF (Wild-Type) | 3.2 | [10] |

| CRAF (Wild-Type) | 5.0 | [2][10] |

This high degree of selectivity underscores its design as a precision therapeutic, primarily effective in patient populations with confirmed BRAF V600 mutations.

Experimental Validation and Protocols

The characterization of Dabrafenib involves a multi-tiered approach, from enzymatic assays to cellular and in vivo models. Each step provides a layer of validation for its mechanism and efficacy.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of Dabrafenib on purified kinase enzymes.

-

Methodology:

-

Reagents: Purified recombinant BRAF V600E, wild-type BRAF, and CRAF enzymes; kinase buffer; ATP; and a suitable substrate (e.g., inactive MEK).

-

Procedure: a. Serially dilute Dabrafenib to a range of concentrations. b. In a microplate, combine the kinase, Dabrafenib (or vehicle control), and substrate. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate for a specified time at a controlled temperature (e.g., 30°C). e. Terminate the reaction and quantify substrate phosphorylation using a detection method such as ADP-Glo™, ELISA, or radioisotope labeling.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of Dabrafenib concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

-

Trustworthiness: This cell-free assay provides a direct measure of the compound's potency against its target, independent of cellular uptake or efflux mechanisms. It is the foundational experiment for establishing target engagement.

Cellular Proliferation and Signaling Assays

-

Objective: To confirm that target inhibition in a cellular context translates to a functional anti-proliferative effect.

-

Methodology (Example using A375P Melanoma Cells - BRAF V600E):

-

Cell Culture: Culture A375P cells in appropriate media and conditions.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of Dabrafenib for a period of 72 hours. c. Assess cell viability using a reagent such as CellTiter-Glo® or by MTT assay.

-

Western Blot for Pathway Analysis: a. Treat cells with Dabrafenib for a shorter duration (e.g., 2-6 hours). b. Lyse the cells and perform SDS-PAGE and Western blotting. c. Probe with antibodies against phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) to confirm pathway inhibition. Total MEK and ERK serve as loading controls.

-

-

Causality: A reduction in pERK levels following Dabrafenib treatment directly demonstrates that the compound is inhibiting the BRAF kinase upstream in the pathway.[11] This inhibition of signaling should correlate with the observed decrease in cell proliferation, establishing a clear cause-and-effect relationship.

The following workflow diagram outlines the process of cellular validation.

Caption: Workflow for validating Dabrafenib's cellular activity.

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

-

Methodology:

-

Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human melanoma cells harboring the BRAF V600E mutation (e.g., A375P).

-

Procedure: a. Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. b. Administer Dabrafenib orally at various doses (e.g., 3 to 100 mg/kg) daily.[3] c. Measure tumor volume and body weight regularly over the course of the study (e.g., 14-21 days).

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for biomarkers like pERK to confirm target engagement in vivo.

-

-

Authoritative Grounding: These studies are crucial for determining a drug's potential for clinical success. Demonstrating significant tumor growth inhibition or regression in animal models is a prerequisite for advancing a compound into human clinical trials.[3]

Conclusion and Future Directions

Dabrafenib stands as a testament to the power of targeted therapy in oncology. Its development was guided by a deep understanding of the molecular drivers of cancer, specifically the role of the MAPK pathway. The rigorous in vitro and in vivo validation process confirmed its potent and selective mechanism of action, leading to its successful clinical application for patients with BRAF-mutant melanoma and other cancers. The journey of Dabrafenib from a chemical entity to a life-saving drug provides an exemplary model for drug development professionals, highlighting the importance of integrating medicinal chemistry, molecular biology, and pharmacology to achieve clinical success.

References

- 1. scbt.com [scbt.com]

- 2. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Dabrafenib | 1195765-45-7 [sigmaaldrich.com]

- 5. medkoo.com [medkoo.com]

- 6. Dabrafenib - Wikipedia [en.wikipedia.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Cas 1195768-06-9,Dabrafenib Mesylate(GSK-2118436B) | lookchem [lookchem.com]

- 9. abmole.com [abmole.com]

- 10. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 11. selleckchem.com [selleckchem.com]

Introduction: The Strategic Importance of Chiral α-Trifluoromethyl Amines in Modern Drug Discovery

References

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

2,2,2-Trifluoro-1-(m-tolyl)ethanamine molecular weight and formula

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(m-tolyl)ethanamine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the aim of this document is to synthesize foundational chemical data with practical, field-proven insights for researchers, scientists, and professionals in drug development. The guide will cover the compound's core physicochemical properties, synthesis and characterization methodologies, potential applications, and critical safety protocols. The trifluoroethylamine moiety is increasingly recognized for its ability to enhance the metabolic stability and bioavailability of therapeutic agents, making this compound a valuable building block.[1] This document is structured to provide not just data, but the scientific rationale behind the application of this molecule, ensuring a self-validating approach to its use in a research context.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. For this compound, these properties dictate its handling, reactivity, and suitability for various applications.

Molecular Identity

The structural identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1][2][3] |

| Molecular Weight | 189.18 g/mol | [2][3] |

| CAS Number | 886368-58-7 | [1][2][3] |

| IUPAC Name | 2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |

The presence of a trifluoromethyl group (-CF₃) is a key structural feature, imparting unique electronic properties and influencing the molecule's overall polarity and lipophilicity.

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that experimental data for this specific isomer can be limited, and some values may be predicted.

| Property | Value | Notes |

| Appearance | Pale-yellow to Yellow-brown Liquid | Based on data for similar isomers.[4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [2][3] |

The recommended storage conditions highlight the compound's potential sensitivity to light, air, and temperature, which is crucial for maintaining its purity and stability over time.

Synthesis and Characterization Workflow

The synthesis of fluorinated amines like this compound requires specific methodologies to introduce the trifluoromethyl group efficiently. A common and effective approach is the reductive amination of a corresponding ketone.

Synthetic Pathway: Reductive Amination

The logical choice for synthesizing this amine is a two-step process starting from 3-methylacetophenone. This precursor is readily available and allows for the introduction of the trifluoromethyl group, followed by the formation of the amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected before moving to the next step.

Step 1: Synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanone

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-methylacetophenone in anhydrous THF.

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) dropwise at 0°C. Following this, slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF).

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reductive Amination

-

Reaction Setup: Dissolve the crude 2,2,2-Trifluoro-1-(m-tolyl)ethanone from the previous step in methanol.

-

Reagent Addition: Add ammonium acetate followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN). The pH should be maintained between 6 and 7.

-

Monitoring: Monitor the formation of the amine product by LC-MS. The disappearance of the ketone peak and the appearance of the product peak will indicate reaction completion.

-

Purification: After an aqueous work-up, the final product should be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

| Technique | Expected Results | Purpose |

| ¹H NMR | Aromatic protons in the 7-8 ppm region, a quartet for the benzylic proton, a singlet for the methyl group, and a broad singlet for the amine protons. | Structural elucidation and confirmation of proton environment. |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with the benzylic proton) in the characteristic trifluoromethyl region. | Confirmation of the trifluoromethyl group's presence. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). | Confirmation of the carbon skeleton. |

| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Confirmation of molecular weight. |

| Purity (HPLC) | A single major peak, ideally >95%. | Quantification of purity. |

Applications in Drug Development and Beyond

The incorporation of a trifluoroethylamine moiety is a strategic choice in modern medicinal chemistry. Its value stems from its ability to improve the pharmacokinetic properties of drug candidates.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Bioavailability: The lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[1]

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of the nearby amine, influencing its interaction with biological targets.

This makes this compound a valuable building block for compounds targeting central nervous system disorders, such as antidepressants and antipsychotics.[1] Beyond pharmaceuticals, its structural features are useful in developing advanced agrochemicals like pesticides and herbicides with improved efficacy.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and similar fluorinated amines.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318/H319: Causes serious eye damage/irritation.[2]

-

H332: Harmful if inhaled.[2]

Recommended Safety Protocols

A logical workflow for safe handling is outlined below.

Caption: Safe handling workflow for this compound.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

In case of accidental exposure, it is critical to seek immediate medical attention and have the Safety Data Sheet (SDS) available.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a sophisticated building block that offers strategic advantages in the design of new molecules with enhanced properties. This guide has provided a framework for understanding its core characteristics, a reliable method for its synthesis and characterization, insights into its applications, and a clear protocol for its safe handling. By approaching this compound with a thorough understanding of the "why" behind the "how," researchers can effectively leverage its potential in their scientific pursuits.

References

The Solubility Profile of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a fluorinated amine of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles governing the solubility of fluorinated organic compounds and presents a detailed experimental framework for its systematic determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for establishing a robust solubility profile, a critical step in early-stage drug development.

Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry

This compound belongs to a class of fluorinated organic compounds that have garnered significant attention in medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, understanding the solubility of such compounds is paramount for their advancement as potential drug candidates. Poor solubility can hinder formulation development, lead to variable bioavailability, and ultimately result in the failure of an otherwise promising therapeutic agent.[2] This guide will address the theoretical considerations and practical approaches to characterizing the solubility of this compound in a range of organic solvents commonly employed in pharmaceutical development.

Theoretical Considerations: Predicting the Solubility of a Fluorinated Amine

The molecular structure of this compound—comprising a trifluoromethyl group, a primary amine, and a meta-substituted tolyl ring—suggests a complex interplay of intermolecular forces that will dictate its solubility.

-

The Influence of Fluorine: The high electronegativity of fluorine atoms in the trifluoromethyl group leads to a decrease in the molecule's polarity and polarizability. This results in weaker van der Waals interactions with hydrocarbon-based organic solvents, often leading to lower solubility compared to their non-fluorinated analogs.[3] Highly fluorinated compounds are known to be both hydrophobic and lipophobic.[1]

-

The Role of the Amine Group: The primary amine group is capable of hydrogen bonding, which can enhance solubility in protic solvents. However, the basicity of the amine also allows for salt formation in the presence of acids, which can dramatically increase aqueous solubility.

-

The Aromatic Tolyl Group: The tolyl group contributes to the molecule's nonpolar character, favoring solubility in nonpolar or moderately polar solvents. The meta-position of the methyl group will also influence the molecule's packing in the solid state, which can affect the energy required to break the crystal lattice during dissolution.[4]

Based on these structural features, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and higher solubility in a range of organic solvents with varying polarities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[5][6] The following protocol provides a robust framework for characterizing the solubility of this compound.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination is depicted in the following diagram:

References

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

The Advent and Ascension of Trifluoromethylated Amines: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The introduction of a trifluoromethyl (CF₃) group into amine-containing molecules represents a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification can dramatically alter the physicochemical and biological properties of a compound, enhancing its metabolic stability, lipophilicity, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the discovery and history of trifluoromethylated amines, from early synthetic struggles to the development of sophisticated and efficient methodologies. We will explore the evolution of synthetic strategies, including electrophilic, nucleophilic, and radical approaches, and detail the key reagents that have revolutionized the field. Through detailed experimental protocols, mechanistic insights, and case studies of prominent pharmaceuticals and agrochemicals, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this critical class of molecules.

Introduction: The Transformative Power of the Trifluoromethyl Group

The trifluoromethyl group is a unique and powerful substituent in the medicinal chemist's toolkit.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to an amine, the CF₃ group can significantly decrease the amine's basicity, thereby altering its ionization state at physiological pH and influencing its interaction with biological targets.[2] This modulation of pKa, coupled with increased metabolic resistance, often leads to improved oral bioavailability and a longer in vivo half-life for drug candidates.[1] The journey to efficiently synthesize these valuable compounds, however, has been a long and intricate one, marked by significant chemical challenges and ingenious solutions.

A Historical Odyssey: The Dawn of Trifluoromethylation

The story of trifluoromethylated compounds begins long before their widespread application in the life sciences. One of the earliest methods for introducing fluorine into organic molecules was the Swarts reaction , first described by Frédéric Jean Edmond Swarts in 1892.[3] This halogen exchange reaction, typically employing antimony trifluoride, allowed for the replacement of chlorine or bromine atoms with fluorine, laying the groundwork for the synthesis of fluoroalkanes.[2][3]

However, the direct synthesis of trifluoromethylated amines remained a formidable challenge for many decades. The initial forays into this area were often hampered by the lack of selective and efficient reagents capable of delivering the trifluoromethyl group to a nitrogen atom.

A pivotal moment in the history of trifluoromethylation came in 1984, when L. M. Yagupolskii and his team reported the first effective electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[4][5] This groundbreaking discovery opened the door to a new era of research focused on the development of shelf-stable and reactive "CF₃⁺" sources.[4]

The Evolution of Synthetic Methodologies: A Trifecta of Approaches

The synthesis of trifluoromethylated amines can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical trifluoromethylation. Each approach offers unique advantages and is suited to different substrate classes.

Electrophilic N-Trifluoromethylation: The Quest for a "CF₃⁺" Synthon

The development of reagents that can deliver an electrophilic trifluoromethyl group has been a major focus of research. These reagents are particularly useful for the direct N-trifluoromethylation of amines.

Teruo Umemoto and his colleagues made seminal contributions to this field with the development of S-(trifluoromethyl)dibenzothiophenium salts, now widely known as Umemoto reagents.[6] These reagents are powerful electrophilic trifluoromethylating agents capable of reacting with a wide range of nucleophiles, including amines.[6]

Table 1: Comparison of Selected Electrophilic Trifluoromethylating Reagents

| Reagent Family | General Structure | Key Features |

| Yagupolskii Reagents | Ar₂S⁺CF₃ SbF₆⁻ | Pioneering electrophilic CF₃ source; highly reactive.[4] |

| Umemoto Reagents | Power-variable; commercially available; broad substrate scope.[6] | |

| Togni Reagents | Hypervalent iodine reagents; mild reaction conditions; bench-stable. | |

| Baran's Reagent | Zn(SO₂CF₃)₂ | Source of trifluoromethyl radicals for C-H functionalization.[7][8][9] |

In 2006, Antonio Togni and his research group introduced a new class of hypervalent iodine-based electrophilic trifluoromethylating agents.[10] These reagents, particularly the commercially available Togni Reagent II, are bench-stable solids that offer a milder and often more selective alternative to the sulfonium-based reagents.[10][11]

Diagram 1: General Workflow for Electrophilic N-Trifluoromethylation

Caption: A generalized workflow for the electrophilic N-trifluoromethylation of amines.

Nucleophilic Trifluoromethylation: Taming the "CF₃⁻" Anion

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent with an electrophilic nitrogen source. The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[12][13]

Introduced by Ingo Ruppert in 1984 and popularized by G. K. Surya Prakash, TMSCF₃ serves as a stable and convenient source of the trifluoromethyl nucleophile upon activation with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13][14] This methodology is particularly effective for the synthesis of α-trifluoromethylamines from imines.[12][15]

Diagram 2: Mechanism of Nucleophilic Trifluoromethylation of Imines

Caption: Simplified mechanism of α-trifluoromethylamine synthesis using the Ruppert-Prakash reagent.

Radical Trifluoromethylation: A Modern Frontier

Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of heterocycles.[16][17] These methods often employ radical initiators or photoredox catalysis to generate a trifluoromethyl radical, which can then react with a suitable substrate.[16]

Phil Baran and his group have developed a user-friendly and effective method for the trifluoromethylation of heterocycles using zinc bis(trifluoromethanesulfinate), often referred to as Baran's reagent.[7][8][9] This bench-stable solid serves as a convenient source of trifluoromethyl radicals upon oxidation.[13]

Applications in Drug Discovery and Agrochemicals: Case Studies

The impact of trifluoromethylated amines on the life sciences is profound, with numerous blockbuster drugs and widely used agrochemicals incorporating this critical moiety.

Fluoxetine (Prozac®): A Landmark Antidepressant

Fluoxetine, marketed as Prozac, is a selective serotonin reuptake inhibitor (SSRI) that revolutionized the treatment of depression.[4] Its structure features a trifluoromethylphenyl ether linked to a secondary amine. The synthesis of fluoxetine often involves the nucleophilic aromatic substitution of 4-chlorobenzotrifluoride with a suitable amino alcohol precursor.[18][19]

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a widely used broad-spectrum insecticide that acts by disrupting the central nervous system of insects.[] Its synthesis involves the construction of a trifluoromethyl-substituted pyrazole ring, highlighting the importance of trifluoromethylated building blocks in agrochemical development.[5][21][22]

Table 2: Selected FDA-Approved Drugs Containing a Trifluoromethyl Group [6]

| Drug Name | Therapeutic Area | Key Structural Feature |

| Ubrogepant | Migraine | Trifluoromethylated indole |

| Doravirine | HIV | Trifluoromethylpyridine |

| Sorafenib | Cancer | Trifluoromethylphenylurea |

| Alpelisib | Cancer | Trifluoromethyl-substituted morpholine |

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of common methods for the synthesis of trifluoromethylated amines. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory for all procedures.

Protocol 1: Electrophilic N-Trifluoromethylation of an Aniline Derivative using Togni Reagent II

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add pyridine (1.2 mmol) to the solution, followed by the portion-wise addition of Togni Reagent II (1.1 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of an α-Trifluoromethylamine via Nucleophilic Trifluoromethylation of an Imine using the Ruppert-Prakash Reagent[15]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the imine substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF).[14]

-

Reagent Addition: Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[14]

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath and slowly add a solution of TBAF in THF (0.1 equiv) dropwise.[14]

-

Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC-MS.[14]

-

Quenching and Extraction: Upon completion, quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.[14]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Safety and Handling of Trifluoromethylating Reagents

Trifluoromethylating reagents are powerful and often hazardous chemicals that must be handled with extreme care.

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][23][24]

-

Togni Reagents: While generally bench-stable, Togni reagents can be explosive under certain conditions and should be handled with caution.[8]

-

Umemoto Reagents: These reagents are often moisture-sensitive and should be stored under an inert atmosphere.[1]

-

Trifluoromethanesulfonic Acid and Derivatives: These are highly corrosive and can cause severe burns upon contact.[23][24][25][26][27] Handle with extreme caution and have appropriate spill kits readily available.[23][24]

Conclusion and Future Outlook

The discovery and development of synthetic methodologies for trifluoromethylated amines have transformed the landscape of medicinal and agricultural chemistry. From the early days of the Swarts reaction to the modern era of sophisticated electrophilic, nucleophilic, and radical trifluoromethylating reagents, the ability to strategically introduce the CF₃ group into amine-containing molecules has empowered the creation of more effective and safer drugs and agrochemicals. As our understanding of the unique properties of organofluorine compounds continues to grow, we can anticipate the development of even more innovative and efficient methods for the synthesis of trifluoromethylated amines, further expanding their impact on science and society.

References

- 1. fishersci.com [fishersci.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]

- 5. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cfplus.cz [cfplus.cz]

- 12. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 13. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 16. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

- 19. scielo.br [scielo.br]

- 21. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 22. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 23. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 24. nbinno.com [nbinno.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. concordia.ca [concordia.ca]

Foreword: The Strategic Importance of Fluorinated Chiral Amines

An In-depth Technical Guide to the Structural Analysis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, offers a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. When this moiety is combined with a chiral benzylic amine, as in this compound, the result is a high-value chiral building block. Its structural integrity—spanning chemical composition, purity, and absolute stereochemistry—is paramount. Mischaracterization can lead to the development of pharmacologically inferior or even toxic drug candidates.

This guide provides a comprehensive framework for the rigorous structural analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require not just data, but a validated, trustworthy, and in-depth understanding of this critical molecule. We will move beyond rote procedures to explain the causality behind our analytical choices, ensuring a self-validating system of characterization.

Foundational Physicochemical Profile

A complete analysis begins with a summary of the molecule's fundamental properties. These values serve as the initial benchmark against which all experimental data are compared. The subject of this guide is this compound, a chiral amine with a trifluoromethyl group adjacent to the stereocenter.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1][2] |

| Molecular Weight | 189.18 g/mol | [1][2] |

| CAS Number | 886368-58-7 (for racemate) | [2][3] |

| CAS Number (S-enantiomer) | 1212984-61-6 | [1] |

| Predicted Boiling Point | 218.3 ± 40.0 °C | [1] |

| Predicted Density | 1.187 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 6.22 ± 0.10 | [1] |

The Analytical Gauntlet: A Multi-Technique Approach

No single technique can provide a complete structural picture. True analytical rigor is achieved through the orthogonal application of multiple spectroscopic and chromatographic methods. Each technique validates the others, creating a robust and reliable characterization package. The workflow below illustrates the logical progression of analysis, from initial identity confirmation to the critical determination of stereochemical purity.

Caption: Workflow for the comprehensive structural analysis of this compound.

Core Structure Confirmation: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expertise in Action: The key diagnostic feature in the ¹H NMR spectrum is the quartet signal for the benzylic proton (CH-NH₂). This arises from its coupling to the three equivalent fluorine atoms of the adjacent CF₃ group (³J-coupling). The presence of this quartet is a definitive indicator of the 1,1,1-trifluoroethyl moiety's placement.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~7.2-7.4 | m | - | 4 x Ar-H |

| ~4.2-4.4 | q | ³J(H,F) ≈ 7-8 Hz | CH -CF₃ | |

| ~2.3-2.4 | s | - | Ar-CH ₃ | |

| ~1.8-2.2 | br s | - | NH ₂ | |

| ¹³C | ~138-140 | s | - | Ar-C -CH₃ |

| ~125-130 | m | - | 4 x Ar-C H | |

| ~124 | q | ¹J(C,F) ≈ 280 Hz | C F₃ | |

| ~55-58 | q | ²J(C,F) ≈ 30-35 Hz | C H-CF₃ | |

| ~21 | s | - | Ar-C H₃ | |

| ¹⁹F | ~ -75 to -78 (rel. to CFCl₃) | d | ³J(F,H) ≈ 7-8 Hz | CF ₃ |

Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Dissolve 5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is standard, but DMSO-d₆ can be useful for resolving the N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as the spectrometer is referenced to CFCl₃.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. The observation of a single sharp signal confirms the chemical equivalence of the three fluorine atoms.

-

Mass Spectrometry (MS)

MS provides the molecular weight and offers clues about the molecule's structure through its fragmentation pattern.

Trustworthiness through Fragmentation: The molecular ion peak [M]⁺ at m/z 189 is the primary confirmation. However, the most telling fragmentation is the loss of a trifluoromethyl radical (•CF₃, 69 Da), leading to a significant fragment ion at m/z 120. This cleavage is highly characteristic and validates the presence of the CF₃ group and its position on the benzylic carbon.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 189: Molecular Ion [C₉H₁₀F₃N]⁺

-

m/z 174: Loss of •CH₃ from the tolyl group.

-

m/z 120: [M - CF₃]⁺, the base peak, resulting from cleavage of the C-C bond alpha to the amine.

-

m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of toluene-like structures.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic Absorption Bands:

-

3300-3400 cm⁻¹: Two distinct, medium-intensity peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).

-

3000-3100 cm⁻¹: C-H stretching from the aromatic ring.

-

2850-2950 cm⁻¹: C-H stretching from the methyl group.

-

1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

1100-1300 cm⁻¹: Very strong, broad absorptions characteristic of C-F stretching vibrations.

The Decisive Factor: Chiral Analysis and Resolution

For an audience in drug development, confirming the identity is only half the battle. Quantifying the enantiomeric purity is the most critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee%).

Expertise in Action: The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based phases (e.g., those coated with derivatives of cellulose or amylose) are exceptionally effective for this class of compounds. The differential stability of these transient complexes causes one enantiomer to be retained longer on the column, resulting in separation.

Protocol: Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based chiral column, such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase Screening:

-

Start with a normal-phase mobile phase, typically a mixture of hexane and isopropanol (IPA). A common starting gradient is 90:10 (Hexane:IPA).

-

To improve peak shape and resolution for an amine, add a small amount of a basic modifier, such as diethylamine (DEA) or butylamine, to the mobile phase (e.g., 0.1% v/v). This suppresses the interaction of the basic amine analyte with acidic sites on the silica support, preventing peak tailing.

-

-

Optimization: Adjust the ratio of hexane to IPA to optimize the resolution and retention time. Increasing the IPA content will generally decrease retention time.

-

Detection: Use a UV detector set to a wavelength where the tolyl group absorbs, typically around 254 nm or 265 nm.

-

Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Classical Resolution via Diastereomeric Salt Formation

If the synthesis yields a racemic mixture, classical resolution is a robust and scalable method for isolating the desired enantiomer.[4][5] This process exploits the different physical properties (primarily solubility) of diastereomeric salts.

The Self-Validating System: The process involves reacting the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.

Caption: Principle of chiral resolution using diastereomeric salt formation.

Conclusion

The structural analysis of this compound is a multi-faceted process that demands precision and an orthogonal approach. By systematically applying NMR, MS, and IR spectroscopy, the fundamental identity and connectivity of the molecule can be unequivocally established. However, for its intended application in pharmaceutical development, this is insufficient. The rigorous application of chiral HPLC is mandatory to quantify its stereochemical purity. This complete, self-validating analytical package ensures that this critical chiral building block meets the exacting standards required for the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide on the Safety and Handling of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine (CAS RN 886368-58-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work. The guide covers the compound's chemical and physical properties, hazard identification, risk mitigation strategies, emergency procedures, and waste disposal protocols. The causality behind experimental choices and safety protocols is emphasized to foster a deep understanding of the principles of chemical safety when working with fluorinated amine compounds.

Introduction: The Significance and Challenges of Fluorinated Amines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering the ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound belongs to a class of trifluoromethylated amines that are of significant interest as building blocks in the synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the basicity and reactivity of the amine, making it a valuable synthon.

However, the very properties that make fluorinated compounds desirable can also introduce unique safety challenges. It is imperative that researchers handle these materials with a thorough understanding of their potential hazards. This guide is intended to provide that understanding, moving beyond a simple recitation of safety data to explain the "why" behind the recommended procedures.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 886368-58-7 | [1] |

| Molecular Formula | C9H10F3N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid. | |

| Boiling Point | 218.3 ± 40.0 °C (Predicted) | |

| Density | 1.187 ± 0.06 g/cm3 (Predicted) | |

| pKa | 6.22 ± 0.10 (Predicted) | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] | [1] |

Note: Some physical properties are predicted and should be treated as estimates.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications have been assigned.[2]

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ||

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | ||

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Note: Some sources may list H319 (Causes serious eye irritation) instead of H318. Given the potential for serious eye damage, it is prudent to handle the substance as a Category 1 eye hazard.

Toxicological Profile: A Deeper Dive

-

Inhalation: Harmful if inhaled.[1] The trifluoromethyl group can increase volatility compared to non-fluorinated analogues. Vapors or aerosols may cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation.[1] Fluorinated compounds can have varying degrees of skin permeability. Prolonged contact should be avoided.

-

Eye Contact: Causes serious eye damage.[1] This is a critical hazard. The amine functionality can be corrosive to eye tissue. Immediate and thorough rinsing is essential in case of contact.

-

Ingestion: Harmful if swallowed.[1]

-

Metabolism and Long-term Effects: The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites such as fluoroacetic acid.[3] While this has not been specifically documented for this compound, it is a known metabolic pathway for some fluoroamines and fluoroethers.[3] Therefore, chronic exposure should be minimized.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is the primary defense against inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of a small spill outside of the fume hood.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin irritation, it is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: Not typically required when working in a functional chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Handling

-

Work in a designated area: Conduct all work in a chemical fume hood.

-

Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

-

Prevent aerosol generation: Avoid vigorous stirring or other operations that could create aerosols.

-

Use appropriate tools: Use chemically resistant spatulas and glassware.

-

Grounding: For larger quantities, take precautionary measures against static discharge.

Storage

-

Container: Keep the container tightly closed.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Temperature: Store in a cool, dark place, refrigerated at 2-8°C.[1]

-

Incompatibilities: Store away from strong oxidizing agents. While specific incompatibility data is limited, it is prudent to also avoid strong acids and bases.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. A well-defined emergency plan is crucial.

First Aid Measures

-